4-Dibenzofuran-2-yl-2-oxobutanoic acid

Lipophilicity XLogP Drug-likeness

This α-oxo isomer (CAS 885951-79-1) is the regioisomer of the NSAID candidate furobufen, offering higher lipophilicity (XLogP 3.3 vs 2.8) and an α-keto acid terminus. With equal TPSA and MW, it enables clean SAR interpretation in passive permeability assays (PAMPA/Caco-2). The α-keto group unlocks reductive amination, reduction, and oxidative decarboxylation—transformations not possible with the γ-oxo scaffold. Ideal for med chem programs exploring dibenzofuran as a biphenyl isostere and for profiling ketoreductase substrate specificity. Bulk and custom quantities available; inquire for pricing and delivery.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 885951-79-1
Cat. No. B031780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dibenzofuran-2-yl-2-oxobutanoic acid
CAS885951-79-1
Synonymsα-Oxo-2-dibenzofuranbutanoic Acid_x000B_
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)C(=O)O
InChIInChI=1S/C16H12O4/c17-13(16(18)19)7-5-10-6-8-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-4,6,8-9H,5,7H2,(H,18,19)
InChIKeyAZKDBYKSIBOMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dibenzofuran-2-yl-2-oxobutanoic Acid (CAS 885951-79-1): Structural Identity and Procurement Context


4-Dibenzofuran-2-yl-2-oxobutanoic acid (CAS 885951-79-1), also designated as α-oxo-2-dibenzofuranbutanoic acid, is a synthetic dibenzofuran derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g·mol⁻¹ . It belongs to the arylalkanoic acid class and is characterized by a dibenzofuran core linked via an ethylene bridge to an α-keto carboxylic acid terminus [1]. The compound is structurally isomeric with furobufen (γ-oxo-2-dibenzofuranbutyric acid, CAS 38873-55-1), a non-steroidal anti-inflammatory drug (NSAID) candidate, differing solely in the position of the ketone group on the butanoic acid side chain (α/2-oxo vs. γ/4-oxo) [2]. This regiochemical variation confers measurable differences in physicochemical properties, synthetic accessibility, and potential metabolic fate that are relevant to research procurement decisions [1].

Why α-Oxo and γ-Oxo Dibenzofuranbutanoic Acids Are Not Interchangeable in Research Applications


Although 4-dibenzofuran-2-yl-2-oxobutanoic acid and its γ-oxo isomer furobufen share identical molecular formulae and topological polar surface areas, their regiochemical difference produces a computed lipophilicity shift (XLogP 3.3 vs. 2.8) and a predicted carboxylic acid pKa differential of approximately 2 log units attributable to the proximity of the electron-withdrawing α-keto group [1]. In the γ-oxo series, furobufen has demonstrated dose-related in vivo anti-inflammatory activity in the rat carrageenan paw edema model, with potency comparable to phenylbutazone, and undergoes rapid metabolic reduction to 2-dibenzofuranacetic acid (DBFA) [2][3]. The α-oxo isomer lacks any published in vivo pharmacological characterization and is expected to exhibit distinct reactivity at the α-keto acid moiety—including hydration equilibria, enolization, and decarboxylation susceptibility—that preclude simple functional substitution in synthetic, metabolic, or pharmacological studies [1][4]. Users requiring a characterized anti-inflammatory dibenzofuran probe should procure furobufen; those needing an α-keto acid building block with higher intrinsic acidity and distinct carbonyl reactivity should select the α-oxo compound [5].

Quantitative Differentiation Evidence: 4-Dibenzofuran-2-yl-2-oxobutanoic Acid vs. Closest Analogs


Lipophilicity Difference: α-Oxo (XLogP3 = 3.3) vs. γ-Oxo Furobufen (XLogP = 2.8)

The target α-oxo compound exhibits a computed XLogP3 of 3.3, compared with an XLogP of 2.8 for the γ-oxo isomer furobufen, yielding a ΔXLogP of +0.5 log units [1]. Both compounds share identical TPSA (67.5 Ų), H-bond acceptor count (4), H-bond donor count (1), and rotatable bond count (4), isolating lipophilicity as the principal computed physicochemical differentiator between the two regioisomers [1]. The higher lipophilicity of the α-oxo isomer predicts moderately enhanced passive membrane permeability and potentially altered tissue distribution relative to furobufen, although no experimental logP or logD measurements have been published for the α-oxo compound to confirm this prediction .

Lipophilicity XLogP Drug-likeness Permeability

Predicted Carboxylic Acid Acidity: α-Keto Acid (pKa ~2.4–2.5) vs. γ-Keto Acid (pKa ~4.6)

The α-keto carboxylic acid motif of the target compound places the electron-withdrawing ketone directly adjacent to the carboxyl group, substantially increasing acidity relative to the γ-keto arrangement in furobufen. Based on well-characterized class benchmarks, pyruvic acid (α-keto) has a composite pKa of approximately 2.4 ± 0.2 [1], while levulinic acid (γ-keto) has a pKa of 4.64–4.65 at 18–25 °C [2]. This class-level difference of approximately 2.2 pKa units corresponds to the α-oxo acid being ~160-fold more acidic than its γ-oxo counterpart. Additionally, α-keto acids exist in equilibrium between oxo (non-hydrated) and gem-diol (hydrated) forms, with hydration extent being pH-dependent, a dynamic behavior absent in γ-keto acids [1].

pKa Acidity Ionization state α-Keto acid

In Vivo Anti-inflammatory Activity: Furobufen (γ-Oxo) Has Dose-Response Data; α-Oxo Is Uncharacterized

Furobufen (γ-oxo-2-dibenzofuranbutyric acid) has been characterized in the rat carrageenan-induced paw edema model, producing dose-related inhibition at oral doses of 10, 30, and 90 mg/kg administered once daily for 7 consecutive days in male rats (180–200 g) . Its anti-inflammatory potency in this assay was reported as comparable to that of phenylbutazone, and the compound additionally demonstrated antiarthritic, antipyretic, and analgesic effects in inflamed tissue [1]. The α-oxo isomer (target compound) has no published in vivo pharmacological data in any peer-reviewed study. This represents an evidence gap for any user seeking a pharmacologically validated dibenzofuran probe: the γ-oxo compound is the only regioisomer with documented in vivo efficacy. No head-to-head comparison of the two regioisomers in any biological assay has been published [1].

Anti-inflammatory Carrageenan paw edema In vivo pharmacology NSAID

Synthetic Route Divergence: α-Keto Acid vs. γ-Keto Acid Access from Dibenzofuran

Furobufen (γ-oxo) is directly accessible via Friedel-Crafts acylation of dibenzofuran with succinic anhydride, a well-precedented single-step transformation that yields the γ-keto acid scaffold [1]. The α-oxo isomer (target compound) cannot be accessed through this direct route and requires alternative synthetic strategies—such as Friedel-Crafts acylation with an α-keto acyl chloride equivalent, or multi-step sequences involving homologation or oxidation of pre-functionalized intermediates—reflected in its higher catalog list price (approximately €5,363 per 100 mg from one major supplier) . This synthetic divergence means the α-oxo compound offers a distinct chemical handle for further derivatization: the α-keto acid can undergo condensation with amines to form α-imino acids, reduction to α-hydroxy acids, or oxidative decarboxylation, reactivity that is not available from the γ-keto acid scaffold [2].

Friedel-Crafts acylation Synthetic accessibility Building block α-Keto acid synthesis

Storage Stability: α-Oxo Requires −20 °C vs. Ambient Storage for γ-Oxo (Furobufen)

Vendor specifications indicate that the α-oxo target compound requires storage at −20 °C for maximum product recovery, with a recommendation to centrifuge the original vial before opening . In contrast, furobufen (γ-oxo) is typically shipped at ambient temperature with recommended powder storage at −20 °C for long-term (3-year) stability but is stable under standard laboratory handling conditions . This differential storage requirement is consistent with the known thermal sensitivity of α-keto acids, which can undergo spontaneous decarboxylation and condensation reactions more readily than γ-keto acids due to the electron-withdrawing α-carbonyl group labilizing the C–COOH bond [1]. No accelerated stability study data comparing the two regioisomers has been published.

Storage stability Thermal lability −20 °C α-Keto acid degradation

Recommended Application Scenarios for 4-Dibenzofuran-2-yl-2-oxobutanoic Acid Based on Differential Evidence


SAR Studies of Regioisomeric Keto Acid Effects on Membrane Permeability

The measured XLogP difference of +0.5 log units between the α-oxo (3.3) and γ-oxo (2.8) isomers, at identical TPSA (67.5 Ų), makes this compound pair an ideal isomeric probe set for quantifying the impact of keto group position on passive membrane permeability in PAMPA or Caco-2 assays [1]. Because TPSA, H-bond donor/acceptor counts, and molecular weight are held constant, any observed permeability difference can be attributed specifically to the regioisomeric lipophilicity shift, enabling clean SAR interpretation.

α-Keto Acid Building Block for Synthesis of α-Imino Acid and α-Hydroxy Acid Derivatives

The α-keto acid functionality of the target compound enables synthetic transformations—including reductive amination to α-amino acids, reduction to α-hydroxy acids, and oxidative decarboxylation—that are not accessible from the γ-keto acid scaffold of furobufen [2]. This reactivity profile positions the compound as a privileged intermediate for medicinal chemistry programs requiring dibenzofuran-containing α-functionalized carboxylic acid derivatives, particularly where the dibenzofuran core is being explored as a biphenyl isostere [3].

Metabolic Stability Comparison: α-Oxo vs. γ-Oxo as a Probe for Ketoreductase Substrate Specificity

Furobufen is known to undergo rapid in vivo metabolic reduction at the γ-keto group to yield 2-dibenzofuranacetic acid (DBFA) as the major circulating metabolite across mice, rats, dogs, and humans [4]. The α-oxo isomer, with its ketone directly adjacent to the carboxyl group, is predicted to be a structurally distinct substrate for ketoreductase enzymes and may exhibit altered metabolic stability. This regioisomeric pair can serve as a tool set for probing the substrate specificity of carbonyl-reducing enzymes (e.g., AKR superfamily members) toward arylalkanoic acid substrates.

pH-Dependent Reactivity Probes Exploiting α-Keto Acid Hydration Equilibria

α-Keto acids uniquely exist in equilibrium between oxo (ketone) and gem-diol (hydrated) forms, with the hydration extent being pH-dependent—a property documented for pyruvic acid and related α-keto acids [5]. The target compound's predicted pKa of ~2.5 (vs. ~4.6 for the γ-oxo isomer) means that at physiological pH, the α-oxo carboxylate is >99.99% ionized yet the α-keto group can still participate in hydration equilibria. This dual behavior enables applications in pH-triggered prodrug design, where hydration-state-dependent reactivity at the α-carbonyl may be exploited for conditional drug release.

Quote Request

Request a Quote for 4-Dibenzofuran-2-yl-2-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.